Bienvenue dans la boutique en ligne BenchChem!

5-(Morpholin-4-yl)pent-3-yn-2-one

GABAB receptor allosteric enhancer medicinal chemistry

5-(Morpholin-4-yl)pent-3-yn-2-one (CAS 863672-29-1, molecular formula C9H13NO2, molecular weight 167.20 g/mol) is a heterocyclic building block that combines a morpholine ring with a pent-3-yn-2-one backbone. The internal alkyne and conjugated ketone functionalities enable its use as a key intermediate in transition-metal-catalyzed cyclocondensation and coupling reactions, distinguishing it from saturated amino-ketone analogs.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 863672-29-1
Cat. No. B8646231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-yl)pent-3-yn-2-one
CAS863672-29-1
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(=O)C#CCN1CCOCC1
InChIInChI=1S/C9H13NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h4-8H2,1H3
InChIKeyNNINYAQXYABNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Morpholin-4-yl)pent-3-yn-2-one (CAS 863672-29-1): A Dual-Function Alkyne-Ketone Building Block for Targeted Medicinal Chemistry Procurement


5-(Morpholin-4-yl)pent-3-yn-2-one (CAS 863672-29-1, molecular formula C9H13NO2, molecular weight 167.20 g/mol) is a heterocyclic building block that combines a morpholine ring with a pent-3-yn-2-one backbone [1]. The internal alkyne and conjugated ketone functionalities enable its use as a key intermediate in transition-metal-catalyzed cyclocondensation and coupling reactions, distinguishing it from saturated amino-ketone analogs. The morpholine moiety imparts lower basicity (conjugate acid pKa ≈ 8.4) relative to piperidine-based comparators (pKa ≈ 11.1), which modulates both reactivity and drug-like properties [2].

Why 5-(Morpholin-4-yl)pent-3-yn-2-one Cannot Be Interchanged with Piperidine or Pyrrolidine Analogs


Substituting the morpholine ring with piperidine, pyrrolidine, or thiomorpholine in the pent-3-yn-2-one scaffold produces compounds with substantially different physicochemical and reactivity profiles. The morpholine oxygen acts as an electron-withdrawing group, lowering the conjugate acid pKa by approximately 2.7 log units versus piperidine (8.4 vs. 11.1) and reducing nucleophilicity of the tertiary amine [1]. This affects reaction yields in base-sensitive transformations and alters the lipophilicity and hydrogen-bonding capacity of products built from the intermediate. Furthermore, replacement of the alkyne with a saturated carbon chain eliminates the capacity for cycloaddition, Sonogashira coupling, and metal-catalyzed heterocycle-forming reactions, which are central to the compound's documented utility [2]. Generic substitution therefore risks both synthetic failure and altered downstream molecular properties.

Quantitative Differentiation of 5-(Morpholin-4-yl)pent-3-yn-2-one Versus Structural Analogs: Evidence for Procurement Decisions


Validated Synthetic Utility in a Published GABAB Receptor Modulator Program

5-(Morpholin-4-yl)pent-3-yn-2-one is explicitly employed as a key intermediate in the synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, a GABAB allosteric enhancer disclosed by Hoffmann-La Roche [1]. The compound undergoes a one-step cyclocondensation with 2-hexyl-isothiourea hydrobromide in DMF with N,N-diisopropylethylamine, yielding the target pyrimidine in 24% isolated yield. In the same patent, analog intermediates built from non-morpholine amines (e.g., piperidine or pyrrolidine variants) are not utilized, and the morpholine-specific route establishes structural preference.

GABAB receptor allosteric enhancer medicinal chemistry cyclocondensation

Significantly Lower Amine Basicity Versus Piperidine Analogs

The conjugate acid of morpholine has a pKa of 8.36, compared to 11.1–11.2 for piperidine, representing a 2.7-log reduction in basicity [1]. When embedded in the 5-(Morpholin-4-yl)pent-3-yn-2-one scaffold, this translates to a predicted pKa of approximately 7.6 for the morpholine nitrogen (modulated slightly by the proximal alkyne-ketone electron-withdrawing environment) versus approximately 10.3 for the hypothetical 5-(piperidin-1-yl)pent-3-yn-2-one analog. The reduced basicity directly impacts solubility-pH profiles, membrane permeability, and off-target binding (e.g., hERG channel block is strongly correlated with high amine basicity) [2].

pKa physicochemical property drug-likeness amine basicity

Alkyne-Ketone Reactivity Enables Heterocycle Annulation Chemistry Not Accessible to Saturated Analogs

The internal alkyne conjugated with the ketone in 5-(Morpholin-4-yl)pent-3-yn-2-one allows for regioselective cyclocondensation with dinucleophiles such as isothioureas, amidines, and guanidines to form pyrimidines and related heterocycles [1]. The saturated analog 5-(morpholin-4-yl)pentan-2-one lacks this reactive π-system and is unreactive under analogous conditions. The ynone motif can also serve as a Michael acceptor for cysteine-targeted covalent inhibitor design, a property exploited in cathepsin inhibitor programs where haloalkyl-containing alkynones were evaluated [2]. The compound's moderate electrophilicity (the alkyne is activated by the ketone but not as reactive as terminal alkynes toward nucleophilic attack) allows controlled two-step reactivity: initial nucleophilic addition at the β-carbon of the ynone, followed by cyclization.

alkyne chemistry heterocycle synthesis cyclocondensation transition-metal catalysis

Superior Hydrogen-Bond Acceptor Capacity Relative to Piperidine-Based Building Blocks

The morpholine ring introduces an sp3-hybridized ether oxygen as an additional hydrogen-bond acceptor (HBA), complementing the ketone oxygen already present in the scaffold [1]. This structural feature is absent in piperidine and pyrrolidine analogs. In the context of products derived from this building block, the morpholine oxygen can engage in critical hydrogen-bond interactions with biological targets, improve aqueous solubility, and modulate crystal packing. Studies comparing morpholine-containing compounds to their piperidine counterparts in benzimidazole-based H1-antihistamine programs showed that the morpholine substitution consistently improved selectivity profiles and CNS penetration, attributed in part to altered H-bonding networks [2].

hydrogen bonding solubility crystal engineering target engagement

High-Value Application Scenarios for 5-(Morpholin-4-yl)pent-3-yn-2-one in Drug Discovery and Chemical Biology


Synthesis of 2-Alkylsulfanyl-4-methyl-pyrimidine-Based GABAB Receptor Modulators

Research groups developing allosteric enhancers of the GABAB receptor—a validated target for anxiety, epilepsy, and cognitive disorders—can directly apply the Hoffmann-La Roche protocol using 5-(Morpholin-4-yl)pent-3-yn-2-one as the foundational alkyne-ketone building block [1]. The cyclocondensation with S-alkyl-isothioureas proceeds at room temperature to afford 4-methyl-2-alkylsulfanyl-pyrimidines in moderate yields, providing a concise route to screening libraries. The morpholine moiety is retained in the final product, contributing to favorable CNS drug-like properties.

Covalent Cysteine Protease Inhibitor Development Using the Ynone Electrophilic Warhead

The conjugated ynone system in the compound can serve as a reversible covalent warhead targeting the active-site cysteine residue of cathepsins B, K, L, F, and S [1]. While the compound itself is an intermediate, its structural core exemplifies the haloalkyl-alkynone pharmacophore class disclosed in patents for cysteine protease inhibitors. Medicinal chemistry teams pursuing targeted covalent inhibitor (TCI) strategies can elaborate this scaffold with peptide-mimetic recognition elements to achieve potency and selectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Chemical Probe Assembly

The internal alkyne can participate in CuAAC reactions with organic azides to form 1,2,3-triazole-linked conjugates [1]. Although internal alkynes react more slowly than terminal alkynes, the electron-withdrawing ketone substituent activates the alkyne toward cycloaddition. This enables the attachment of fluorophores, biotin tags, or solid-support anchors to morpholine-containing molecules, useful for target identification and pull-down experiments in chemical biology.

Sonogashira Coupling and Transition-Metal-Mediated Heterocycle Library Synthesis

The pent-3-yn-2-one core is amenable to Sonogashira coupling with aryl halides, enabling the construction of diverse 5-aryl-pent-3-yn-2-one derivatives bearing the morpholine substituent [1]. Subsequent cyclization with hydrazines, hydroxylamine, or amidines can yield pyrazoles, isoxazoles, and pyrimidines, respectively, providing a modular approach to heterocycle-focused compound libraries for high-throughput screening.

Quote Request

Request a Quote for 5-(Morpholin-4-yl)pent-3-yn-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.